1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-
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Overview
Description
1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high yields and pure products . Another method involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst, which offers a green and efficient approach .
Industrial Production Methods: Industrial production of this compound can be achieved through multi-component reactions involving pyrazolones and aldehydes. The use of heterogeneous catalysts such as Amberlyst-70 has been reported to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazol-3-ol
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Uniqueness: 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- is unique due to the presence of the tetrafluoroethyl group, which can enhance its biological activity and stability compared to other similar compounds. This fluorinated group can also influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-phenyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O/c12-10(13)11(14,15)8-6-9(18)17(16-8)7-4-2-1-3-5-7/h1-6,10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJJYXTCUYPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354216 |
Source
|
Record name | 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96145-99-2 |
Source
|
Record name | 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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